Cmd178 tfa

Description

Properties

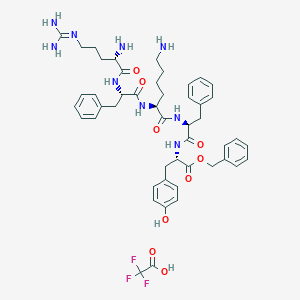

Molecular Formula |

C48H60F3N9O9 |

|---|---|

Molecular Weight |

964.0 g/mol |

IUPAC Name |

benzyl (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H59N9O7.C2HF3O2/c47-25-11-10-20-37(52-43(59)38(27-31-13-4-1-5-14-31)53-41(57)36(48)19-12-26-51-46(49)50)42(58)54-39(28-32-15-6-2-7-16-32)44(60)55-40(29-33-21-23-35(56)24-22-33)45(61)62-30-34-17-8-3-9-18-34;3-2(4,5)1(6)7/h1-9,13-18,21-24,36-40,56H,10-12,19-20,25-30,47-48H2,(H,52,59)(H,53,57)(H,54,58)(H,55,60)(H4,49,50,51);(H,6,7)/t36-,37-,38-,39-,40-;/m0./s1 |

InChI Key |

PINSRXUQZFRZBV-ACXPFIKISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cmd178 Double Balanced Mixer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cmd178, a passive double balanced mixer core. It details its operational principles, key performance metrics, and standardized experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this component for advanced applications.

Introduction to the Cmd178 Double Balanced Mixer

The Cmd178 is a general-purpose, passive double balanced mixer designed for frequency up-conversion and down-conversion applications.[1][2] As a passive mixer, it utilizes a diode ring and baluns to achieve frequency mixing without the need for an external DC power source, which contributes to its characteristic of having no power consumption. Its double balanced design provides excellent isolation between the Radio Frequency (RF), Local Oscillator (LO), and Intermediate Frequency (IF) ports, minimizing signal leakage and unwanted spurious products.[3][4]

The core of the Cmd178's operation lies in its nonlinear diode characteristics. When the high-level LO signal is applied, it effectively switches the diodes on and off, modulating the RF signal and generating sum and difference frequencies at the IF port.[5][6] This topology inherently rejects the LO and RF signals at the IF output, reducing the need for extensive output filtering.[3]

The Cmd178 is suitable for a wide range of applications, including satellite communications, Ku-band radar, electronic warfare, and test and measurement equipment.[1]

Performance Specifications

The key performance parameters of the Cmd178 are summarized in the tables below. These specifications are critical for system-level design and for ensuring the mixer meets the requirements of a specific application.

Table 1: Frequency and Power Handling

| Parameter | Typical Value | Units |

| RF & LO Frequency Range | 11 - 21 | GHz |

| IF Frequency Range | DC - 6 | GHz |

| LO Drive Level | +9 to +13 | dBm |

| Input P1dB | 9 | dBm |

| Input IP3 | 16 | dBm |

Data sourced from the Cmd178 and Cmd178C3 datasheets.[1][7]

Table 2: Performance Metrics

| Parameter | Typical Value | Units |

| Conversion Loss | 6 | dB |

| LO to RF Isolation | 45 | dB |

| LO to IF Isolation | 45 | dB |

| RF to IF Isolation | 26 | dB |

| Noise Figure (SSB) | 7 | dB |

Data sourced from the Cmd178 and Cmd178C3 datasheets.[1][7]

Core Signaling Pathway

The signaling pathway within a double balanced mixer like the Cmd178 is designed to isolate the ports and generate the desired mixed-frequency product. The following diagram illustrates this fundamental process.

Core signaling pathway of the double balanced mixer.

Experimental Protocols

The following sections detail the methodologies for characterizing the key performance parameters of the Cmd178. These protocols are based on standard industry practices for RF mixer evaluation.

Measurement of Conversion Loss

Conversion loss is a measure of the efficiency of the mixer in converting the RF input signal to the IF output signal.[7] It is defined as the difference in power between the RF input and the desired IF output.[8]

Methodology:

-

Equipment Setup:

-

Vector Network Analyzer (VNA) with frequency offset mode, or a signal generator and a spectrum analyzer.

-

A stable LO signal source.

-

50 Ω terminations for any unused ports.

-

Low-loss RF cables.

-

-

Procedure:

-

Connect the LO source to the LO port of the Cmd178 and set the power level to +13 dBm.

-

Connect the RF signal source to the RF port.

-

Connect the IF port to the measurement instrument (VNA or spectrum analyzer).

-

Set the RF frequency within the 11-21 GHz range.

-

Set the LO frequency to produce a desired IF (e.g., 100 MHz).

-

Measure the power of the RF input signal.

-

Measure the power of the resulting IF output signal.

-

The conversion loss in dB is calculated as: Conversion Loss = P_RF_in - P_IF_out.

-

Measurement of Port-to-Port Isolation

Isolation measures the amount of signal leakage between the mixer's ports.[1] High isolation is desirable to prevent unwanted signals from interfering with other parts of the system.

Methodology:

-

Equipment Setup:

-

VNA or a signal generator and a spectrum analyzer.

-

50 Ω terminations.

-

-

Procedure for LO to RF Isolation:

-

Connect the signal source to the LO port.

-

Connect the measurement instrument to the RF port.

-

Terminate the IF port with a 50 Ω load.

-

Measure the power of the signal at the RF port.

-

The isolation is the difference between the input power at the LO port and the measured power at the RF port.

-

-

Procedure for LO to IF and RF to IF Isolation:

-

The same procedure is followed, connecting the source and measurement instrument to the respective ports and terminating the unused port.

-

Measurement of 1 dB Compression Point (P1dB)

The P1dB is a measure of the mixer's linearity. It is the RF input power level at which the conversion loss increases by 1 dB from its value at low power levels.[9]

Methodology:

-

Equipment Setup:

-

Signal generator for the RF input.

-

LO signal source.

-

Spectrum analyzer or power meter for the IF output.

-

Variable attenuator to control the RF input power.

-

-

Procedure:

-

Set the LO frequency and power to their nominal values.

-

Start with a low RF input power level (e.g., -30 dBm).

-

Measure the IF output power and calculate the conversion loss.

-

Gradually increase the RF input power in small steps (e.g., 1 dB).

-

Record the IF output power at each step and calculate the corresponding conversion loss.

-

The P1dB is the RF input power at which the measured conversion loss is 1 dB higher than the initial low-power conversion loss.

-

Measurement of Third-Order Intercept Point (IP3)

The IP3 is another critical measure of linearity, indicating the mixer's ability to handle two strong input signals without generating significant third-order intermodulation products.[10]

Methodology:

-

Equipment Setup:

-

Two signal generators for the RF inputs.

-

A power combiner to sum the two RF signals.

-

An LO signal source.

-

A spectrum analyzer with high dynamic range.

-

-

Procedure:

-

Set the two RF signal generators to slightly different frequencies (f1 and f2) that are close together.

-

Combine the two RF signals and apply them to the RF port of the mixer.

-

Apply the LO signal at the specified power level.

-

On the spectrum analyzer, observe the two fundamental IF output signals and the two third-order intermodulation products at frequencies (2f1 - f2) and (2f2 - f1).

-

Measure the power of one of the fundamental IF outputs (P_out) and one of the third-order intermodulation products (P_IM3).

-

The output IP3 (OIP3) in dBm is calculated as: OIP3 = P_out + (P_out - P_IM3) / 2.

-

The input IP3 (IIP3) is calculated by adding the conversion loss to the OIP3: IIP3 = OIP3 + Conversion Loss.

-

Experimental Workflow and Logical Relationships

The characterization of the Cmd178 follows a structured workflow. The relationship between key performance parameters is also crucial for understanding its overall behavior.

A typical experimental workflow for mixer characterization.

Logical relationship of key performance parameters.

References

- 1. RF Mixer Characterization - Copper Mountain Technologies [coppermountaintech.com]

- 2. Double Balanced Mixer: Theory Circuit Operation » Electronics Notes [electronics-notes.com]

- 3. blog.minicircuits.com [blog.minicircuits.com]

- 4. Microwaves101 | Double-Balanced Mixers [microwaves101.com]

- 5. rickettslab.org [rickettslab.org]

- 6. emhiser.com [emhiser.com]

- 7. minicircuits.com [minicircuits.com]

- 8. The effective way to measure key mixer performance parameters | Rohde & Schwarz [rohde-schwarz.com]

- 9. rfcafe.com [rfcafe.com]

- 10. groups.io [groups.io]

Unveiling the Core Principles of the Cmd178 Double-Balanced Mixer: A Technical Guide

For Researchers, Scientists, and RF Engineers

This technical guide provides an in-depth exploration of the Cmd178, a high-performance, passive double-balanced mixer. Designed for demanding applications in frequency up- and down-conversion, this document delves into the fundamental theory of operation, performance characteristics, and typical application workflows. The content is tailored for professionals in the fields of electronic warfare, satellite communications, and advanced test and measurement systems.

Core Operational Theory

The Cmd178 is a passive double-balanced mixer that operates on the principle of non-linear signal multiplication to achieve frequency conversion.[1][2][3] At its core, the mixer combines two input signals—the Radio Frequency (RF) signal and the Local Oscillator (LO) signal—to produce an Intermediate Frequency (IF) output. This output contains the sum and difference frequencies of the two inputs.[1][3]

The "double-balanced" topology is crucial to the Cmd178's high performance.[2] It utilizes a diode ring and two baluns (balanced-to-unbalanced transformers). This configuration provides excellent isolation between all three ports (RF, LO, and IF), meaning the LO and RF signals are significantly attenuated at the IF port, and the LO signal is suppressed at the RF port.[2][4] This high isolation is a key feature, minimizing unwanted signal leakage and reducing the need for external filtering.[4]

The operational workflow of the Cmd178 can be visualized as a switching action driven by the LO signal. The LO waveform effectively acts as a switch, alternately passing and inverting the RF signal at the LO frequency. This process is mathematically equivalent to multiplying the RF signal by a square wave at the LO frequency, which results in the generation of the sum and difference frequencies at the IF port.[2][3]

Performance Characteristics

The Cmd178 is characterized by a set of key performance parameters that define its suitability for various applications. The following table summarizes the quantitative data available for the Cmd178 die.

| Parameter | Value | Unit | Notes |

| RF Frequency Range | 11 - 21 | GHz | The operational frequency range of the Radio Frequency input.[4] |

| LO Frequency Range | 11 - 21 | GHz | The operational frequency range of the Local Oscillator input.[4] |

| IF Frequency Range | DC - 6 | GHz | The operational frequency range of the Intermediate Frequency output.[4] |

| Conversion Gain | -6 | dB | Represents the signal loss during the frequency conversion process.[4] |

| LO Drive Level | +9 to +13 | dBm | The required power of the Local Oscillator signal for optimal operation.[4] |

| IIP3 (Input Third-Order Intercept Point) | 16 | dBm | A measure of the mixer's linearity and its ability to handle strong signals without distortion.[4] |

| LO-RF Isolation | 45 | dB | The degree of attenuation of the LO signal at the RF port.[4] |

| LO-IF Isolation | 45 | dB | The degree of attenuation of the LO signal at the IF port.[4] |

Experimental Protocols and Application Configurations

While specific experimental protocols would be application-dependent, the fundamental setup for characterizing or utilizing the Cmd178 involves standard microwave measurement techniques. A typical characterization setup would involve a Vector Network Analyzer (VNA) for measuring conversion loss and port isolations, and a spectrum analyzer for evaluating output frequency components and spurious signals.

The Cmd178's design allows for flexible configurations to suit specific application needs. For instance, it can be readily configured as an image reject mixer or a single sideband modulator through the use of external hybrids and power splitters.[4]

Down-Conversion Workflow

In a typical down-conversion application, a high-frequency RF signal is converted to a lower IF for further processing.

Caption: A simplified workflow for a down-conversion application using the Cmd178 mixer.

Up-Conversion Workflow

In an up-conversion scenario, a lower-frequency IF signal is translated to a higher RF for transmission.

Caption: A simplified workflow for an up-conversion application using the Cmd178 mixer.

Signaling Pathway: The Double-Balanced Mixer Core

The internal signaling pathway of a double-balanced mixer like the Cmd178 relies on the interaction of the RF and LO signals within the diode ring, guided by the baluns.

Caption: Conceptual diagram of the signal paths within a double-balanced mixer.

References

Misinterpretation of "Cmd178" as a Biological Compound

An extensive review of publicly available scientific and technical literature reveals that Cmd178 is not a biological molecule, drug candidate, or a subject of research within the fields of biology or drug development . Instead, Cmd178 is a high-frequency electronic component, specifically a passive double-balanced fundamental mixer , manufactured by Qorvo, a company specializing in semiconductor solutions.

The search for information related to "Cmd178" consistently identifies it as a device used in radio frequency (RF) applications, such as electronic warfare, Ku-band radar, and satellite communications.[1][2] There is no evidence in the available data of any connection to biological signaling pathways, experimental protocols in a life sciences context, or drug development processes.

Given this discrepancy, it is not possible to provide an in-depth technical guide or whitepaper on the "core principles" of Cmd178 in the context of biological research as requested. The core requirements of the prompt, including data on biological experiments, detailed methodologies for such experiments, and diagrams of signaling pathways, cannot be fulfilled as they are based on a fundamental misinterpretation of the subject matter.

Cmd178: A Radio Frequency Mixer

For the benefit of researchers who may have been misdirected, the following is a summary of the actual nature of the Cmd178 component based on publicly available data sheets.[1][3]

The Cmd178 is a general-purpose, double-balanced mixer die designed for up- and down-converting applications in the 11 to 21 GHz frequency range.[1][3] Its key features include low conversion loss, high isolation between its ports (LO to RF, LO to IF, and RF to IF), and a wide intermediate frequency (IF) bandwidth.[1][3] It is a passive device, meaning it does not require an external DC power source for its mixing operation.

Key Technical Specifications

A summary of the typical performance of the Cmd178 is provided in the table below. These specifications are relevant to engineers and scientists working in RF and microwave communications.

| Parameter | Typical Value | Units |

| Frequency Range (RF & LO) | 11 - 21 | GHz |

| Frequency Range (IF) | DC - 6 | GHz |

| Conversion Loss | 6 | dB |

| LO to RF Isolation | 45 | dB |

| LO to IF Isolation | 45 | dB |

| RF to IF Isolation | 26 | dB |

| Input P1dB | 9 | dBm |

| All measurements performed as a downconverter, IF = 100 MHz, LO = +13 dBm, TA = 25 °C, F = 21 GHz.[3] |

Functional Principles

The fundamental principle of a double-balanced mixer like the Cmd178 is to combine two input signals, the Radio Frequency (RF) signal and the Local Oscillator (LO) signal, to produce an output at the Intermediate Frequency (IF) port. This output frequency is the sum or difference of the input frequencies. The "double-balanced" topology provides high isolation between the ports, which is a desirable characteristic in many RF systems.[1][3]

The logical workflow of a fundamental mixer is depicted in the following diagram:

Caption: Logical workflow of the Cmd178 fundamental mixer.

References

Unraveling the Specifications of Cmd178: A Technical Overview

Contrary to inquiries related to biological research, Cmd178 is not a compound relevant to drug development but rather a high-frequency electronic component. It is a fundamental mixer designed for radio frequency (RF) applications. This guide provides a detailed summary of its technical specifications and functionalities based on publicly available datasheets.

Cmd178 is a general-purpose, double-balanced mixer die primarily used for up- and down-converting applications, operating within a frequency range of 11 to 21 GHz.[1][2][3] Its design incorporates optimized balun structures, which contribute to its high isolation between the radio frequency (RF), local oscillator (LO), and intermediate frequency (IF) ports.[1][2][3][4] This passive mixer can function with a low LO drive level.[1][2][3][4]

A surface-mount package version, the CMD178C3, is also available for applications between 11 and 20 GHz.[4][5] Both the die and the packaged version can be configured as image reject mixers or single sideband modulators with the use of external hybrids and power splitters.[1][2][3][4]

Key Technical Specifications

The operational parameters of the Cmd178 and its packaged version, CMD178C3, are summarized below. These specifications are critical for engineers and technicians working on the design and implementation of RF systems.

Cmd178 (Die) Electrical Specifications

| Parameter | Min | Typ | Max | Units |

| Frequency Range, RF & LO | 11 | - | 21 | GHz |

| Frequency Range, IF | DC | - | 6 | GHz |

| Conversion Loss | - | 6 | - | dB |

| LO to RF Isolation | - | 45 | - | dB |

| LO to IF Isolation | - | 45 | - | dB |

| RF to IF Isolation | - | 26 | - | dB |

| Input P1dB | - | 9 | - | dBm |

| Input IP3 | - | 16 | - | dBm |

| All measurements are performed as a downconverter at an IF of 100 MHz and an LO of +13 dBm.[2][4] |

CMD178C3 (Surface Mount) Electrical Specifications

| Parameter | Min | Typ | Max | Units |

| Frequency Range, RF & LO | 11 | - | 21 | GHz |

| Frequency Range, IF | DC | - | 6 | GHz |

| Conversion Loss | - | 6 | 8 | dB |

| Noise Figure (SSB) | - | 6 | 8 | dB |

| LO to RF Isolation | 31 | 43 | - | dB |

| LO to IF Isolation | 30 | 38 | - | dB |

| RF to IF Isolation | 15 | 25 | - | dB |

| Input P1dB | - | 9 | - | dBm |

| Input IP3 | - | 16 | - | dBm |

| All measurements are performed as a downconverter at an IF of 100 MHz and an LO of +13 dBm.[4] |

Functional Block Diagram and Application Workflow

The Cmd178 operates as a standard double-balanced mixer. The fundamental principle involves the interaction of the RF and LO signals to produce an IF signal. The following diagram illustrates the basic functional block diagram and a typical application workflow for down-conversion.

Experimental Test Setup

The characterization of the Cmd178's performance parameters is conducted using standard RF measurement techniques. A typical experimental setup for measuring key specifications like conversion loss, isolation, and intercept points is outlined below.

Methodology for Key Parameter Measurement:

-

Conversion Loss:

-

An RF signal of a known frequency and power is applied to the RF input port.

-

An LO signal of a specific frequency and power is applied to the LO input port.

-

The power of the resulting IF signal at the output is measured using a spectrum analyzer or power meter.

-

Conversion loss is the difference in power between the input RF signal and the output IF signal, expressed in dB.

-

-

Isolation:

-

LO to RF Isolation: The LO signal is applied to the LO port, and the leakage of this signal at the RF port is measured. The RF port is terminated with a 50-ohm load.

-

LO to IF Isolation: The LO signal is applied to the LO port, and its leakage at the IF port is measured. The IF port is terminated with a 50-ohm load.

-

RF to IF Isolation: The RF signal is applied to the RF port, and its leakage at the IF port is measured. The LO port is terminated with a 50-ohm load.

-

-

Input Third-Order Intercept Point (IP3):

-

Two closely spaced RF tones of equal power are applied to the RF input.

-

The power of the fundamental IF output signals and the third-order intermodulation products are measured.

-

The input IP3 is a theoretical point where the power of the desired output signal and the third-order distortion products would be equal. It is a measure of the mixer's linearity.

-

Applications

The Cmd178 and its variants are utilized in a range of high-frequency applications where signal conversion is necessary. These include:

-

Ku-Band Radar[1]

-

Satellite Communications (Satcom)[1]

-

Test and Measurement Equipment[1]

-

Defense and Aerospace Communications[1]

References

An In-Depth Technical Guide to Conversion Loss and Isolation in the CMD178 RF Mixer

This technical guide provides a detailed analysis of two critical performance metrics for the Qorvo CMD178, a passive double-balanced mixer: conversion loss and isolation. Designed for researchers, scientists, and drug development professionals who may utilize high-frequency electronic systems in their work, this document outlines the core principles, presents key performance data, and details the experimental methodologies for characterizing this device. The CMD178 is a general-purpose mixer die designed for up and down-converting applications, operating in the 11 to 21 GHz frequency range.[1][2][3]

Core Concepts: Conversion Loss and Isolation

In frequency mixing, a nonlinear process, two input signals—a Radio Frequency (RF) signal and a Local Oscillator (LO) signal—are combined to produce an Intermediate Frequency (IF) signal. The IF signal is the sum or difference of the RF and LO frequencies.

-

Conversion Loss is a measure of the efficiency of the mixer. It quantifies the difference in power between the input RF signal and the desired output IF signal.[1] In passive mixers like the CMD178, which do not have internal amplification, the output power will always be lower than the input power, resulting in a "loss."[2] A lower conversion loss value indicates a more efficient mixer.

-

Isolation measures the degree of signal leakage between the mixer's three ports (RF, LO, and IF).[2][4] High isolation is crucial as it prevents unwanted signals from interfering with each other and degrading system performance. For instance, high LO-to-RF isolation prevents the powerful LO signal from leaking out of the RF port and potentially interfering with other system components.[4]

Figure 1: Fundamental RF Mixer Signaling Pathway.

Quantitative Performance Data

The following tables summarize the electrical performance of the CMD178 and its surface-mount package version, the CMD178C3, under specified test conditions. The data is extracted from the official product datasheets.[3][5]

Table 1: CMD178 Key Performance Parameters

| Parameter | Conditions | Typical Value | Units |

| RF & LO Frequency Range | - | 11 - 21 | GHz |

| IF Frequency Range | - | DC - 6 | GHz |

| Conversion Loss | IF=100 MHz, LO=+13 dBm, F=21 GHz | 6 | dB |

| LO to RF Isolation | IF=100 MHz, LO=+13 dBm, F=21 GHz | 45 | dB |

| LO to IF Isolation | IF=100 MHz, LO=+13 dBm, F=21 GHz | 45 | dB |

| RF to IF Isolation | IF=100 MHz, LO=+13 dBm, F=21 GHz | 26 | dB |

Data sourced from the Qorvo CMD178 Datasheet.[3]

Table 2: CMD178C3 Key Performance Parameters

| Parameter | Conditions | Typical Value | Units |

| RF & LO Frequency Range | - | 11 - 21 | GHz |

| IF Frequency Range | - | DC - 6 | GHz |

| Conversion Loss | IF=100 MHz, LO=+13 dBm, F=15 GHz | 6 | dB |

| LO to RF Isolation | IF=100 MHz, LO=+13 dBm, F=15 GHz | 45 | dB |

| LO to IF Isolation | IF=100 MHz, LO=+13 dBm, F=15 GHz | 45 | dB |

| RF to IF Isolation | IF=100 MHz, LO=+13 dBm, F=15 GHz | 26 | dB |

Data sourced from the Qorvo CMD178C3 Datasheet.[5]

Experimental Protocols

Characterizing the conversion loss and isolation of an RF mixer requires precise measurement techniques and calibrated equipment. The following protocols describe standard procedures for these measurements.

Required Equipment

-

Vector Network Analyzer (VNA) or a Spectrum Analyzer with a Tracking Generator

-

Two independent RF Signal Generators (for LO and RF signals)

-

Power Meter

-

50-ohm terminations

-

Low-loss coaxial cables and appropriate adapters

Protocol for Measuring Conversion Loss

This procedure measures the power difference between the RF input and the desired IF output.

-

System Calibration: Calibrate the test setup, including cables and adapters, to account for any inherent losses. This can be done using the VNA's calibration kit or by measuring cable loss with a power meter.

-

Device Connection: Connect the equipment as shown in the workflow diagram (Figure 2).

-

Connect Signal Generator 1 to the LO port of the CMD178.

-

Connect Signal Generator 2 to the RF port of the CMD178.

-

Connect the IF port of the CMD178 to the input of the Spectrum Analyzer or VNA.

-

-

Set Signal Parameters:

-

Set Signal Generator 1 to the desired LO frequency (e.g., 14 GHz) and power level (e.g., +13 dBm).

-

Set Signal Generator 2 to the desired RF frequency (e.g., 14.1 GHz) and a known, low power level (e.g., -10 dBm).

-

-

Measure IF Output:

-

Configure the Spectrum Analyzer to center on the expected IF frequency (in this case, 100 MHz).

-

Measure the absolute power of the IF signal in dBm.

-

-

Calculate Conversion Loss: The conversion loss is the difference between the RF input power and the measured IF output power.

-

Conversion Loss (dB) = PRF_in (dBm) - PIF_out (dBm)

-

References

- 1. The effective way to measure key mixer performance parameters | Rohde & Schwarz [rohde-schwarz.com]

- 2. RF Mixer Characterization - Copper Mountain Technologies [coppermountaintech.com]

- 3. test-and-measurement-world.com [test-and-measurement-world.com]

- 4. everythingrf.com [everythingrf.com]

- 5. minicircuits.com [minicircuits.com]

Passive double balanced topology in RF mixers

An In-depth Technical Guide to Passive Double-Balanced Mixer Topology

Core Principles and Topology

The passive double-balanced mixer is a cornerstone of radio frequency (RF) engineering, utilized for frequency conversion (upconversion or downconversion) in a vast array of applications, from receivers and transmitters to test and measurement equipment.[1] Its design is prized for superior performance characteristics, particularly in linearity and port isolation.[2][3]

At its core, the mixer functions as a multiplier of two input signals: the Radio Frequency (RF) signal and the Local Oscillator (LO) signal.[4] This multiplication is not achieved directly but through the use of nonlinear elements—typically a ring of four matched Schottky diodes—that are switched on and off by the high-level LO signal.[3] This switching action effectively multiplies the RF signal by a square wave at the LO frequency, resulting in output signals at the sum and difference frequencies (fLO + fRF and fLO - fRF).[4] The desired frequency, known as the Intermediate Frequency (IF), is then selected by filtering.[5]

The "double-balanced" nature of the topology comes from its symmetrical design, which utilizes two baluns (balanced-to-unbalanced transformers) on the RF and LO ports.[1] This architecture provides inherent cancellation of the input RF and LO signals at the IF output, as well as suppression of even-order harmonics, significantly improving port-to-port isolation and reducing spurious products compared to unbalanced or single-balanced designs.[3][6]

Key Performance Parameters

The performance of a passive double-balanced mixer is characterized by several key metrics. Understanding these parameters is crucial for selecting the appropriate mixer for a given application and for system-level design.

Data Presentation: Summary of Performance Metrics

The following tables summarize the primary quantitative parameters used to evaluate a passive double-balanced mixer.

| Parameter | Description | Typical Values |

| Conversion Loss | The ratio of the RF input power to the desired single-sideband IF output power, measured in decibels (dB).[7][8] As a passive device, it exhibits loss rather than gain.[9] | 4.5 – 8 dB |

| Noise Figure (NF) | A measure of the degradation of the signal-to-noise ratio caused by the mixer. For passive mixers, the noise figure is approximately equal to the conversion loss.[10][11] | 4.5 – 8 dB |

| LO-to-RF Isolation | The attenuation of the LO signal as it leaks from the LO port to the RF port, measured in dB.[12][13] High isolation prevents the LO from interfering with upstream components or being radiated by an antenna.[14] | 25 – 50 dB |

| LO-to-IF Isolation | The attenuation of the LO signal as it leaks from the LO port to the IF port, measured in dB.[12][13] High isolation prevents saturation of the IF amplifier stage.[13] | 25 – 50 dB |

| RF-to-IF Isolation | The attenuation of the RF signal as it leaks from the RF port to the IF port, measured in dB.[12][14] | 20 – 40 dB |

| 1dB Compression Point (P1dB) | The RF input power level at which the conversion loss increases by 1 dB from its linear value.[7] It marks the upper limit of the mixer's linear dynamic range.[14][15] | +5 to +15 dBm |

| Third-Order Intercept Point (IP3) | A theoretical figure of merit for linearity, representing the input power level at which the power of the desired IF signal and the third-order intermodulation products would be equal.[7][16] A higher IP3 indicates better linearity.[16] | +15 to +25 dBm |

Experimental Protocols

Accurate characterization of a mixer's performance is essential for verification and system integration. The following protocols describe the standard methodologies for measuring key parameters.

Test Equipment

A typical test setup for mixer characterization includes:

-

Vector Network Analyzer (VNA): Used for measuring conversion loss, isolation, and return loss. A VNA with a frequency offset mode is required for conversion loss measurements.[10][14]

-

Signal Generators (2): To provide the RF and LO input signals with precise frequency and power control.[10]

-

Spectrum Analyzer (SA): Used to measure the power of the output IF signal, harmonics, and intermodulation products.[10][17]

-

Power Meter: For accurate calibration of signal generator output power.[10]

-

50Ω Terminations/Loads: For terminating unused ports during isolation measurements.[14]

Conversion Loss Measurement Protocol

-

Setup: Connect a signal generator to the RF port and a second signal generator to the LO port of the Mixer Under Test (MUT). Connect the IF port of the MUT to the input of a spectrum analyzer or the test port of a VNA in frequency offset mode.[8][17]

-

Calibration: Calibrate the power level of the RF signal generator at the input of the MUT using a power meter to account for cable losses.

-

Signal Application: Set the LO signal generator to the specified frequency and power level (e.g., +13 dBm). Set the RF signal generator to a specific frequency and a power level well within the linear range of the mixer (e.g., -10 dBm).[7]

-

Measurement: Measure the power of the desired single-sideband IF output signal (at fLO - fRF or fLO + fRF) using the spectrum analyzer.[8]

-

Calculation: The conversion loss is the difference between the calibrated RF input power and the measured IF output power.

-

Conversion Loss (dB) = PRF_in (dBm) - PIF_out (dBm)[7]

-

Isolation Measurement Protocol

-

Setup: Connect a VNA or a signal generator and spectrum analyzer to the two ports between which isolation is being measured. Terminate the third port with a 50Ω load.[14]

-

LO-to-RF Isolation:

-

Analogous Procedure: The same principle applies for measuring LO-to-IF and RF-to-IF isolation by reconfiguring the connections accordingly.[12][14]

P1dB Measurement Protocol

-

Setup: Use the same setup as for the conversion loss measurement.

-

Signal Application: Set the LO to its specified, constant power level.

-

Power Sweep: Sweep the RF input power from a low level (e.g., -20 dBm) to a level expected to cause compression (e.g., +15 dBm). At each RF input power level, measure the corresponding IF output power.[10][14]

-

Analysis: Plot the IF output power versus the RF input power. On the same graph, plot the ideal linear response (a straight line extrapolated from the low-power measurements).

-

Determination: The input-referred 1dB compression point (IP1dB) is the input power level at which the measured output power is 1 dB below the ideal linear response curve.

IP3 Measurement Protocol

-

Setup: Use the same setup as for the conversion loss measurement, but the RF signal will be the combination of two closely-spaced tones. This can be achieved using two signal generators and a power combiner.

-

Signal Application: Apply two RF tones of equal power (f1 and f2) to the RF port. The tones should be within the mixer's passband and close in frequency (e.g., 1 MHz apart). The power level should be low enough to ensure linear operation.[7]

-

Measurement: On the spectrum analyzer connected to the IF port, measure the power of the fundamental output tones (at fLO - f1 and fLO - f2) and the third-order intermodulation distortion (IMD3) products (at fLO - (2f1-f2) and fLO - (2f2-f1)).[16]

-

Extrapolation: Increase the input power of both RF tones in small, equal steps and record the power of the fundamental and IMD3 products. The power of the fundamental tones increases by 1 dB for every 1 dB increase in input power, while the IMD3 products increase by 3 dB.[7][16]

-

Calculation: Plot the output power of both the fundamental and IMD3 products versus the input power on a log-log scale. Extrapolate the straight lines. The point where the two lines intersect is the third-order intercept point.[16]

Mandatory Visualizations

Signaling Pathway and Core Topology

Caption: Core topology of a passive double-balanced mixer.

Experimental Workflow for Conversion Loss Measurement

Caption: Experimental workflow for measuring mixer conversion loss.

Logical Relationships of Performance Metrics

Caption: Logical relationships between key mixer performance metrics.

References

- 1. Double Balanced Mixer: Theory Circuit Operation » Electronics Notes [electronics-notes.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwaves101 | Double-Balanced Mixers [microwaves101.com]

- 4. rickettslab.org [rickettslab.org]

- 5. people.engr.tamu.edu [people.engr.tamu.edu]

- 6. scribd.com [scribd.com]

- 7. minicircuits.com [minicircuits.com]

- 8. Conversion Loss [helpfiles.keysight.com]

- 9. Understanding the Conversion Loss and Gain of a Mixer | Erzia [erzia.com]

- 10. test-and-measurement-world.com [test-and-measurement-world.com]

- 11. mdpi.com [mdpi.com]

- 12. rfwireless-world.com [rfwireless-world.com]

- 13. everythingrf.com [everythingrf.com]

- 14. RF Mixer Characterization - Copper Mountain Technologies [coppermountaintech.com]

- 15. rfcafe.com [rfcafe.com]

- 16. everythingrf.com [everythingrf.com]

- 17. The effective way to measure key mixer performance parameters | Rohde & Schwarz [rohde-schwarz.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cmd178 Mixer Die

For professionals engaged in advanced research and development, particularly in the realms of electronic warfare, satellite communications, and Ku-band radar, the selection of high-performance components is paramount. This guide provides a detailed technical overview of the Qorvo Cmd178, a passive double-balanced mixer die engineered for demanding applications. This document outlines its core features, performance specifications, and typical experimental configurations, offering a comprehensive resource for researchers, scientists, and engineers in the field of radio frequency (RF) and microwave systems.

Core Features and Capabilities

The Cmd178 is a gallium arsenide (GaAs) monolithic microwave integrated circuit (MMIC) that functions as a general-purpose, double-balanced mixer.[1][2] Its fundamental design is optimized for up- and down-conversion applications within the 11 to 21 GHz frequency range.[1][2] Key attributes of the Cmd178 die include:

-

Wide Bandwidth Operation: The mixer supports a broad radio frequency (RF) and local oscillator (LO) range from 11 to 21 GHz, with an intermediate frequency (IF) bandwidth extending from DC to 6 GHz.[1][3]

-

High Isolation: The design incorporates optimized balun structures, which provide excellent isolation between the LO and RF ports (typically 45 dB) and the LO and IF ports (typically 45 dB).[1][3] This high isolation minimizes leakage between the ports, reducing the need for external filtering.

-

Low Conversion Loss: The Cmd178 exhibits a low conversion loss, typically around 6 dB, which is crucial for maintaining signal-to-noise ratio in receiver systems.[1][3]

-

Passive Double-Balanced Topology: This architecture inherently provides superior suppression of spurious products, particularly even-order harmonics of the LO and RF signals, and enhances port-to-port isolation.

-

Low LO Drive Requirement: The mixer can operate effectively with a local oscillator drive level as low as +9 dBm.[1][2]

-

Versatile Configuration: The Cmd178 can be readily configured as an image reject mixer or a single sideband modulator through the use of external hybrids and power splitters.[1][2]

Performance Specifications

The following tables summarize the key quantitative data for the Cmd178 mixer die, providing a clear basis for comparison and system integration.

Table 1: Electrical Performance at 25°C (IF = 100 MHz, LO = +13 dBm)

| Parameter | Min. | Typ. | Max. | Units |

| RF & LO Frequency Range | 11 | 21 | GHz | |

| IF Frequency Range | DC | 6 | GHz | |

| Conversion Loss | 6 | dB | ||

| LO to RF Isolation | 45 | dB | ||

| LO to IF Isolation | 45 | dB | ||

| RF to IF Isolation | 26 | dB | ||

| Input P1dB | 9 | dBm | ||

| Input IP3 | 16 | dBm |

Data sourced from the Qorvo Cmd178 datasheet.[1][3]

Table 2: Absolute Maximum Ratings

| Parameter | Rating | Units |

| RF / IF Input Power | +22 | dBm |

| LO Drive | +22 | dBm |

| Operating Temperature | -40 to 85 | °C |

| Storage Temperature | -55 to 150 | °C |

Exceeding these ratings may cause permanent damage to the device.[2][3]

Functional Block Diagram and Theory of Operation

The Cmd178 employs a double-balanced mixer architecture. This design utilizes a ring of four switching devices, driven by the LO signal, and two baluns for the RF and LO ports. The balanced nature of the circuit provides inherent isolation between all ports and suppresses spurious mixing products.

Caption: Functional block diagram of a double-balanced mixer.

Experimental Protocols: Performance Characterization

While specific, proprietary experimental protocols for the Cmd178 are not publicly available, a generalized methodology for characterizing the performance of such a mixer die is described below. These protocols are standard in the RF and microwave industry.

1. Conversion Loss Measurement:

-

Objective: To measure the ratio of the output IF signal power to the input RF signal power.

-

Methodology:

-

Connect a signal generator to the RF port of the mixer and another signal generator to the LO port.

-

Set the RF signal generator to a specific frequency within the 11-21 GHz range and a known power level (e.g., -10 dBm).

-

Set the LO signal generator to a frequency such that the difference (or sum) with the RF frequency falls within the IF bandwidth, and set the power level to the specified drive level (e.g., +13 dBm).

-

Connect a spectrum analyzer to the IF port.

-

Measure the power of the resulting IF signal on the spectrum analyzer.

-

The conversion loss is the difference in dB between the RF input power and the IF output power.

-

Repeat this measurement across the desired frequency range.

-

2. Isolation Measurement:

-

Objective: To measure the leakage of power from one port to another.

-

Methodology (LO to RF Isolation):

-

Connect a signal generator to the LO port and set it to a specific frequency and power level.

-

Connect a spectrum analyzer to the RF port.

-

Terminate the IF port with a 50-ohm load.

-

Measure the power of the LO signal that leaks to the RF port on the spectrum analyzer.

-

The isolation is the difference in dB between the LO input power and the measured power at the RF port.

-

Similar procedures are followed for LO-to-IF and RF-to-IF isolation by connecting the spectrum analyzer and termination to the appropriate ports.

-

3. Input Third-Order Intercept Point (IP3) Measurement:

-

Objective: To characterize the linearity of the mixer.

-

Methodology:

-

Apply two closely spaced tones of equal power to the RF port.

-

Apply the LO signal at the specified power level.

-

Observe the IF output on a spectrum analyzer. In addition to the down-converted tones, third-order intermodulation products will be visible.

-

Measure the power of the fundamental IF tones and the third-order intermodulation products.

-

The input IP3 is calculated by extrapolating the power levels of the fundamental and third-order products until they intersect.

-

Caption: Generalized experimental workflow for mixer characterization.

Advanced Configuration: Image Reject Mixer

The Cmd178 can be configured as an image reject mixer to suppress the unwanted image frequency in a receiver chain. This is achieved by using two mixers, a 90-degree hybrid for the LO signal, and an in-phase power divider for the RF signal.

Caption: Logical relationship for an image reject mixer configuration.

Conclusion

The Cmd178 mixer die offers a compelling combination of wide bandwidth, high isolation, and low conversion loss in a compact form factor. Its flexible architecture allows for straightforward integration into a variety of microwave systems, from complex electronic warfare receivers to high-frequency test and measurement equipment. The data and methodologies presented in this guide provide a solid foundation for researchers and engineers to effectively evaluate and implement the Cmd178 in their advanced designs.

References

An In-Depth Technical Guide to the CMD178C3 Mixer

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The CMD178C3 is a passive, double-balanced mixer designed for frequency up- and down-conversion applications.[1] Fabricated in Gallium Arsenide (GaAs) Monolithic Microwave Integrated Circuit (MMIC) technology, it offers a wide operational frequency range and high isolation in a compact, surface-mount package. This guide provides a detailed analysis of the CMD178C3's functional block diagram, performance characteristics, and typical experimental setups. While the initial query mentioned "Cmd178," this document focuses on the readily available and well-documented CMD178C3, a general-purpose mixer suitable for a variety of high-frequency applications.[1]

Functional Block Diagram Analysis

The core of the CMD178C3 is a double-balanced mixer topology. This design inherently provides high isolation between the radio frequency (RF), local oscillator (LO), and intermediate frequency (IF) ports. The high isolation is achieved through optimized balun structures integrated into the MMIC.[1] The passive design means that the mixer does not require a DC power supply for operation, simplifying its integration into larger systems.

Below is a functional block diagram representing the signal flow and key components of the CMD178C3 mixer.

This diagram illustrates the signal path from the RF and LO inputs, through their respective baluns, to the mixer core where the frequency conversion occurs, and finally to the IF output.

Performance Data

The following tables summarize the key performance metrics of the CMD178C3 mixer, providing a clear basis for comparison and system design considerations. The electrical specifications are provided for an IF of 100 MHz and an LO drive level of +13 dBm at an ambient temperature of 25°C.[1]

Table 1: Frequency Ranges

| Parameter | Frequency Range | Units |

| RF & LO | 11 - 21 | GHz |

| IF | DC - 6 | GHz |

Table 2: Key Performance Specifications

| Parameter | Minimum | Typical | Maximum | Units |

| Conversion Loss | - | 6 | 8 | dB |

| Noise Figure (SSB) | - | 6 | 8 | dB |

| LO to RF Isolation | 35 | 43 | - | dB |

| LO to IF Isolation | 33 | 48 | - | dB |

| RF to IF Isolation | 17 | 25 | - | dB |

| Input P1dB | - | 9 | - | dBm |

| Input IP3 | - | 16 | - | dBm |

Table 3: Absolute Maximum Ratings

| Parameter | Rating | Units |

| RF / IF Input Power | +22 | dBm |

| LO Drive | +22 | dBm |

| Operating Temperature | -40 to 85 | °C |

| Storage Temperature | -55 to 150 | °C |

Experimental Protocols & Methodologies

The characterization of the CMD178C3 mixer involves standard high-frequency measurement techniques. A typical experimental setup for measuring conversion loss and isolation is described below.

Objective: To measure the conversion loss and port-to-port isolation of the CMD178C3 mixer.

Equipment:

-

Vector Network Analyzer (VNA) with frequency extension modules (if necessary)

-

Two microwave signal generators (for RF and LO signals)

-

A spectrum analyzer (for IF signal analysis)

-

DC power supply (if active biasing of surrounding components is needed)

-

CMD178C3 evaluation board or a custom test fixture

-

High-frequency cables and connectors

Methodology for Conversion Loss Measurement:

-

Calibration: Perform a full two-port calibration of the VNA over the desired frequency range.

-

Setup: Connect the RF signal generator to the RF port of the CMD178C3 and the LO signal generator to the LO port. Connect the IF port to the spectrum analyzer.

-

Signal Application: Set the RF and LO signal generators to the desired frequencies and power levels. The LO drive level is typically set to +13 dBm.[1]

-

Measurement: Measure the power of the resulting IF signal on the spectrum analyzer.

-

Calculation: The conversion loss is the difference in power between the input RF signal and the output IF signal, expressed in dB.

Methodology for Isolation Measurement:

-

Setup: To measure LO to RF isolation, connect the LO signal generator to the LO port and the spectrum analyzer to the RF port. The IF port should be terminated with a 50-ohm load.

-

Measurement: Measure the power of the LO signal that leaks to the RF port.

-

Calculation: The isolation is the difference in power between the input LO signal and the leaked signal at the RF port, expressed in dB.

-

Repeat: Repeat the process for LO to IF and RF to IF isolation measurements by reconfiguring the connections accordingly.

The following workflow diagram illustrates the general process for characterizing the CMD178C3 mixer.

This technical guide provides a foundational understanding of the CMD178C3 mixer, its performance characteristics, and the methodologies for its experimental evaluation. For more detailed information, including S-parameter data and application-specific circuit designs, consulting the official product datasheet is recommended.

References

Methodological & Application

Application Notes and Protocols for the Cmd178 in Downconverter Circuits

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the Cmd178, a passive double-balanced mixer, in downconverter circuits. The information is intended to guide researchers, scientists, and professionals in the successful implementation and characterization of downconverter systems incorporating this component.

Introduction to the Cmd178 Mixer

The Cmd178 is a general-purpose, passive double-balanced mixer die designed for frequency conversion applications.[1][2] Its key features make it suitable for a variety of high-frequency systems. A packaged version of this die is available as the CMD178C3.

Key Features:

-

Wide Frequency Range: The Cmd178 operates with an RF and LO frequency range of 11 to 21 GHz.[1][2]

-

Broad IF Bandwidth: The intermediate frequency (IF) port supports a wide bandwidth from DC to 6 GHz.[1][2]

-

Low Conversion Loss: The mixer exhibits a typical conversion loss of 6 dB.

-

High Isolation: Due to its optimized balun structures, the Cmd178 provides high isolation between its ports, which is crucial for minimizing signal leakage and spurious products.[1][2]

-

Low LO Drive Level: It can be operated with a local oscillator (LO) drive level as low as +9 dBm.[1][2]

The Cmd178's passive design offers excellent linearity and low noise figure, making it a strong candidate for demanding receiver applications.

Principle of Operation: The Double-Balanced Mixer

A double-balanced mixer is a three-port device that combines a radio frequency (RF) signal with a local oscillator (LO) signal to produce an intermediate frequency (IF) signal. The IF signal contains the sum and difference frequencies of the RF and LO signals (fIF = |fRF ± fLO|). In a downconverter application, the difference frequency is typically the desired output.

The "double-balanced" topology provides inherent rejection of both the RF and LO signals at the IF port, simplifying filtering requirements in the receiver chain. This is achieved through a combination of a diode ring and baluns for the RF and LO inputs.

Quantitative Performance Data

The following tables summarize the key electrical specifications of the Cmd178 and its packaged version, the CMD178C3. This data is critical for circuit design and performance simulations.

Table 1: Electrical Performance of Cmd178 (Die)

| Parameter | Min | Typ | Max | Units | Conditions |

| Frequency Range, RF & LO | 11 | 21 | GHz | ||

| Frequency Range, IF | DC | 6 | GHz | ||

| Conversion Loss | 6 | dB | f = 21 GHz | ||

| LO to RF Isolation | 45 | dB | |||

| LO to IF Isolation | 45 | dB | |||

| RF to IF Isolation | 26 | dB | |||

| Input P1dB | 9 | dBm |

Unless otherwise noted, all measurements performed as a downconverter, IF = 100 MHz, LO = +13 dBm, TA = 25°C.

Table 2: Electrical Specifications of CMD178C3 (Packaged)

| Parameter | Min | Typ | Max | Units | Conditions |

| Frequency Range, RF & LO | 11 | 21 | GHz | ||

| Frequency Range, IF | DC | 6 | GHz | ||

| Conversion Loss | 6 | 8 | dB | 13 - 17 GHz | |

| 7 | 10 | dB | 11 - 21 GHz | ||

| Noise Figure (SSB) | 6 | 8 | dB | 13 - 17 GHz | |

| 7 | 10 | dB | 11 - 21 GHz | ||

| LO to RF Isolation | 35 | 43 | dB | 13 - 17 GHz | |

| 31 | 43 | dB | 11 - 21 GHz | ||

| LO to IF Isolation | 33 | 48 | dB | 13 - 17 GHz | |

| 30 | 38 | dB | 11 - 21 GHz | ||

| RF to IF Isolation | 17 | 25 | dB | 13 - 17 GHz | |

| 15 | 25 | dB | 11 - 21 GHz | ||

| Input P1dB | 9 | dBm | |||

| Input IP3 | 16 | dBm |

Unless otherwise noted, all measurements performed as a downconverter, IF = 100 MHz, LO = +13 dBm, TA = 25°C.

Downconverter Circuit Design and Experimental Protocols

This section outlines the design considerations and experimental procedures for implementing and characterizing a downconverter circuit using the Cmd178.

Signaling Pathway and Circuit Topology

The fundamental signaling pathway in a downconverter involves mixing the incoming RF signal with a stable LO signal to produce a lower-frequency IF signal.

Caption: Basic signaling pathway of the Cmd178 in a downconverter.

A practical downconverter circuit requires additional components for impedance matching, filtering, and amplification.

Caption: Block diagram of a typical downconverter circuit using the Cmd178.

Experimental Workflow for Performance Characterization

The following workflow outlines the key steps for characterizing the performance of a downconverter circuit built around the Cmd178.

Caption: Experimental workflow for downconverter characterization.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for measuring the key performance parameters of a downconverter circuit.

Protocol 1: Conversion Loss/Gain Measurement

-

Equipment Setup:

-

Vector Network Analyzer (VNA) with frequency offset mode.

-

DC Power Supply (if active components are used).

-

Device Under Test (DUT): The Cmd178 downconverter circuit.

-

-

Procedure:

-

Connect the VNA Port 1 to the RF input of the DUT.

-

Connect the VNA Port 2 to the IF output of the DUT.

-

Provide the specified LO signal to the LO port of the DUT.

-

Configure the VNA for a frequency offset measurement (S21). Set the input frequency sweep across the RF band (e.g., 11-21 GHz) and the receive frequency to the corresponding IF frequency (fIF = |fRF - fLO|).

-

Set the VNA source power to a level within the linear operating range of the mixer (e.g., -20 dBm).

-

Perform the S21 measurement. The resulting trace represents the conversion loss (or gain if amplification is present) of the downconverter across the RF band.

-

Protocol 2: Port-to-Port Isolation Measurement

-

Equipment Setup:

-

Vector Network Analyzer (VNA).

-

50 Ω terminations.

-

-

Procedure (LO to RF Isolation):

-

Connect VNA Port 1 to the LO port of the DUT.

-

Connect VNA Port 2 to the RF port of the DUT.

-

Terminate the IF port with a 50 Ω load.

-

Configure the VNA for an S21 measurement over the LO frequency range (11-21 GHz).

-

The measured S21 value represents the LO to RF isolation.

-

-

Procedure (LO to IF and RF to IF Isolation):

-

Follow a similar procedure, connecting the VNA ports to the respective input and output ports and terminating the unused port with a 50 Ω load.

-

Protocol 3: 1 dB Compression Point (P1dB) Measurement

-

Equipment Setup:

-

Signal Generator (for RF input).

-

Local Oscillator source.

-

Spectrum Analyzer (for measuring IF output power).

-

Variable Attenuator.

-

-

Procedure:

-

Set the RF signal generator to a fixed frequency within the operating band.

-

Set the LO source to the desired frequency and power level (+13 dBm typical for Cmd178).

-

Connect the RF signal generator through the variable attenuator to the RF input of the DUT.

-

Connect the IF output of the DUT to the spectrum analyzer.

-

Set the spectrum analyzer to the IF frequency.

-

Start with a high attenuation value (low input power) and record the RF input power and the corresponding IF output power.

-

Decrease the attenuation in 1 dB steps, recording the input and output power at each step.

-

Plot the IF output power versus the RF input power. The 1 dB compression point is the input power level at which the measured output power deviates by 1 dB from the ideal linear response.

-

Protocol 4: Third-Order Intercept Point (IP3) Measurement

-

Equipment Setup:

-

Two Signal Generators (for two-tone RF input).

-

Power Combiner.

-

Local Oscillator source.

-

Spectrum Analyzer.

-

-

Procedure:

-

Set the two RF signal generators to closely spaced frequencies (f1 and f2) within the RF band (e.g., 10 MHz apart).

-

Combine the outputs of the two signal generators using a power combiner and connect to the RF input of the DUT.

-

Set the LO source to the desired frequency and power level.

-

Connect the IF output of the DUT to the spectrum analyzer.

-

Set the spectrum analyzer to view the IF frequency band, including the fundamental tones and the third-order intermodulation products (at 2f1 - f2 and 2f2 - f1).

-

Set the power of the two input tones to be equal and at a level within the linear operating range.

-

Measure the power of the fundamental IF tones (Pout) and the third-order intermodulation products (PIM3).

-

The output IP3 (OIP3) can be calculated as: OIP3 (dBm) = Pout (dBm) + (Pout (dBm) - PIM3 (dBm)) / 2.

-

The input IP3 (IIP3) can be calculated by subtracting the conversion gain from the OIP3: IIP3 (dBm) = OIP3 (dBm) - Conversion Gain (dB).

-

Conclusion

The Cmd178 is a versatile and high-performance mixer suitable for a wide range of downconverter applications. By carefully considering the design principles outlined in these application notes and following the detailed experimental protocols, researchers and engineers can successfully integrate the Cmd178 into their systems and achieve optimal performance. The provided quantitative data serves as a valuable baseline for design and verification.

References

Application Notes and Protocols for the CMD178 Mixer in Ku-Band Radar

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing the CMD178, a double-balanced mixer, in Ku-band radar applications. The information is intended to guide researchers and professionals in leveraging the capabilities of this component for advanced radar system development.

Introduction to the CMD178 Mixer

The CMD178 is a passive double-balanced mixer available as a die, with a packaged version offered as the CMD178C3.[1][2] It is designed for frequency up- and down-conversion applications, operating within a radio frequency (RF) and local oscillator (LO) range of 11 to 21 GHz, making it highly suitable for Ku-band radar systems.[1][3] Its passive design, featuring optimized balun structures, ensures high isolation between the RF, LO, and intermediate frequency (IF) ports and allows for operation with a low LO drive level.[1][3]

A key feature of the CMD178 is its ability to be configured as an image reject mixer (IRM) or a single-sideband (SSB) modulator through the use of external hybrids and power splitters.[1][3] This is particularly advantageous in radar receivers to suppress unwanted image frequencies, which can otherwise increase the noise figure and create false detections.[4]

Key Performance Specifications

The following tables summarize the essential performance parameters of the CMD178 and CMD178C3, derived from manufacturer datasheets. These values are typical and measured under specific test conditions (IF = 100 MHz, LO = +13 dBm, T_A = 25°C).

Table 1: CMD178/CMD178C3 Electrical Specifications [5][6]

| Parameter | Minimum | Typical | Maximum | Units |

| RF & LO Frequency Range | 11 | - | 21 | GHz |

| IF Frequency Range | DC | - | 6 | GHz |

| Conversion Loss | - | 6 | 8 | dB |

| Noise Figure (SSB) | - | 6 | 8 | dB |

| LO to RF Isolation | 35 | 43 | - | dB |

| LO to IF Isolation | 33 | 48 | - | dB |

| RF to IF Isolation | 17 | 25 | - | dB |

| Input P1dB | - | 9 | - | dBm |

| Input IP3 | - | 16 | - | dBm |

| LO Drive Power | +9 | +13 | - | dBm |

Table 2: CMD178/CMD178C3 Absolute Maximum Ratings [5][6]

| Parameter | Rating | Units |

| RF / IF Input Power | +22 | dBm |

| LO Drive Power | +22 | dBm |

| Operating Temperature | -40 to 85 | °C |

| Storage Temperature | -55 to 150 | °C |

Signaling Pathways and System Integration

In a typical Ku-band radar receiver, the CMD178 mixer is a critical component for down-converting the received high-frequency radar echo signal to a lower intermediate frequency (IF) for easier processing.[7] The double-balanced design of the CMD178 provides excellent isolation between the RF, LO, and IF ports, which is crucial for minimizing signal leakage and spurious responses.[8]

Figure 1: Simplified block diagram of a Ku-band radar receiver front-end incorporating the CMD178 mixer.

Experimental Protocols

Protocol 1: Characterization of CMD178 Conversion Loss

Objective: To measure the conversion loss of the CMD178 mixer at a specific Ku-band frequency.

Materials:

-

CMD178C3 Evaluation Board (e.g., CMD178C3-EVB)

-

Vector Network Analyzer (VNA) with frequency offset mode, or a Signal Generator, Spectrum Analyzer, and Power Meter.

-

DC Power Supply (+5V for evaluation board, if required)

-

RF Cables and Adapters (rated for >21 GHz)

Methodology:

-

Setup:

-

Connect the Signal Generator to the LO port of the CMD178C3 evaluation board. Set the frequency to the desired LO frequency (e.g., 14 GHz) and the power level to +13 dBm.

-

Connect another Signal Generator to the RF port. Set the frequency to the desired RF frequency (e.g., 15 GHz) and the power level to a low value within the linear operating range (e.g., -10 dBm).

-

Connect the IF port to the Spectrum Analyzer.

-

Ensure all connections are properly torqued.

-

-

Measurement:

-

On the Spectrum Analyzer, set the center frequency to the expected IF (RF - LO = 1 GHz).

-

Measure the power of the IF signal.

-

Calculate the conversion loss using the formula: Conversion Loss (dB) = RF Input Power (dBm) - IF Output Power (dBm)

-

-

Data Presentation:

-

Repeat the measurement across a range of RF frequencies while keeping the LO frequency and power constant.

-

Tabulate the conversion loss as a function of RF frequency.

-

Figure 2: Experimental workflow for measuring the conversion loss of the CMD178 mixer.

Protocol 2: Implementation and Testing of an Image Reject Mixer (IRM) Configuration

Objective: To configure and evaluate the image rejection performance of two CMD178 mixers in an IRM topology.

Materials:

-

Two CMD178C3 Evaluation Boards

-

One 90° RF Hybrid Coupler (covering the desired Ku-band frequency)

-

One 0° RF Power Divider (covering the desired Ku-band frequency)

-

One 90° IF Hybrid Coupler (covering the expected IF)

-

Signal Generators (for RF and LO signals)

-

Spectrum Analyzer

-

Phase-matched RF cables

Methodology:

-

Assembly:

-

Connect the RF signal source to the input of the 0° power divider.

-

Connect the two outputs of the power divider to the RF ports of the two CMD178C3 evaluation boards.

-

Connect the LO signal source to the input of the 90° RF hybrid coupler.

-

Connect the 0° and 90° outputs of the RF hybrid to the LO ports of the two CMD178C3 evaluation boards.

-

Connect the IF ports of the two mixers to the inputs of the 90° IF hybrid coupler.

-

The two outputs of the IF hybrid will be the "Image" and "Desired IF" ports.

-

-

Testing:

-

Set the LO frequency (e.g., 14 GHz).

-

Apply a "desired" RF signal (e.g., 15 GHz, resulting in a 1 GHz IF). Measure the power at the "Desired IF" and "Image" output ports of the IF hybrid.

-

Apply an "image" RF signal (e.g., 13 GHz, also resulting in a 1 GHz IF). Measure the power at both output ports again.

-

Image rejection is the ratio of the power of the desired IF signal at its designated output port to the power of the image signal at the same port.

-

Figure 3: Logical diagram of an image reject mixer configuration using two CMD178 mixers.

Conclusion

The CMD178 mixer is a versatile and high-performance component well-suited for demanding Ku-band radar applications. Its low conversion loss, high isolation, and wide bandwidth are key attributes for modern radar systems. By following the outlined protocols, researchers and engineers can effectively characterize and integrate the CMD178 into their designs, including more advanced configurations like image reject mixers, to enhance receiver performance and sensitivity. Careful attention to layout, impedance matching, and the use of high-quality external components is essential to achieve the optimal performance documented in the component's datasheet.

References

Application Note: CMD178C3 Evaluation Board and Test Setup

For Researchers, Scientists, and RF Engineers

Introduction

The CMD178C3 is a general-purpose, double-balanced mixer housed in a leadless 3x3 mm surface-mount package.[1] This component is designed for up- and down-conversion applications, operating within a frequency range of 11 to 20 GHz.[2] Its optimized balun structures provide high isolation for both RF and IF ports, and it can function with a local oscillator (LO) drive level as low as +9 dBm.[1][2] The CMD178C3 is suitable for various applications, including satellite communications and defense-related communications systems.[3] This document provides detailed specifications, test setup protocols, and performance data for the CMD178C3 evaluation board.

Product Specifications

The electrical specifications for the CMD178C3 are critical for understanding its performance characteristics in a test environment. The following data is summarized from the official datasheet and is based on measurements taken at an intermediate frequency (IF) of 100 MHz and an LO drive level of +13 dBm.[2]

Table 1: Electrical Specifications (IF = 100 MHz, LO = +13 dBm, TA = 25°C)

| Parameter | Min | Typ | Max | Units |

| Frequency Range, RF & LO | 11 - 20 | GHz | ||

| Frequency Range, IF | DC - 6 | GHz | ||

| Conversion Loss | 7 | dB | ||

| Noise Figure (SSB) | 7 | dB | ||

| LO to RF Isolation | 45 | dB | ||

| LO to IF Isolation | 35 | dB | ||

| RF to IF Isolation | 25 | dB | ||

| Input IP3 | 18 | dBm | ||

| Input P1dB | 10 | dBm | ||

| LO Drive Level | +9 to +15 | dBm |

Evaluation Board and Test Setup Protocol

The CMD178C3-EVB is the designated evaluation board for testing the CMD178C3 mixer.[4] Proper setup is essential for accurate performance characterization.

Materials Required

-

CMD178C3 Evaluation Board (P/N: 100435)[2]

-

Vector Network Analyzer (VNA)

-

Signal Generator (for LO signal)

-

Spectrum Analyzer

-

DC Power Supply

-

SMA End Launch Connectors (3x)[2]

-

RF Cables and Adapters

Experimental Protocol: Down-Converter Performance Measurement

-

Board Preparation :

-

Instrument Connection :

-

Connect the output of the signal generator to the LO port (J2) of the evaluation board.

-

Connect the RF signal source (from the VNA or another signal generator) to the RF port (J1).

-

Connect the IF port (J3) to the input of the spectrum analyzer.

-

Refer to the diagram below for a visual representation of the test setup.

-

-

Signal Configuration :

-

Set the signal generator to produce the desired LO frequency (e.g., 15 GHz) at a power level of +13 dBm.

-

Configure the RF source to output a signal at a frequency slightly different from the LO to produce a target IF (e.g., RF = 15.1 GHz for a 100 MHz IF).

-

Set the RF input power to a level appropriate for the measurement (e.g., -10 dBm for conversion loss).

-

-

Measurement Procedure :

-

Power on all instruments.

-

On the spectrum analyzer, set the center frequency to the expected IF (100 MHz) and adjust the span to view the signal.

-

Measure the power of the down-converted IF signal.

-

Calculate the conversion loss by subtracting the measured IF output power from the known RF input power.

-

To measure isolation, terminate the unused port with a 50-ohm load and measure the signal leakage between the other two ports (e.g., measure LO signal power at the RF port for LO-RF isolation).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow and connections for a standard down-conversion test of the CMD178C3 mixer.

Caption: Test setup for down-conversion measurements.

Summary

The CMD178C3 is a high-performance double-balanced mixer suitable for demanding RF applications. By following the outlined test protocols and utilizing the CMD178C3 evaluation board, professionals can accurately characterize its performance, including conversion loss and port-to-port isolation. The provided specifications serve as a baseline for expected results in a properly configured test environment.

References

Optimizing Performance: A Guide to LO Drive Level Requirements for the CMD178 Mixer

For Researchers, Scientists, and Drug Development Professionals Utilizing RF Microwave Equipment

This application note provides a detailed guide to understanding and optimizing the Local Oscillator (LO) drive level for the Qorvo CMD178, a double-balanced mixer designed for up and down-conversion applications in the 11 to 21 GHz frequency range. Proper LO drive level is critical for achieving optimal performance in terms of conversion loss, noise figure, and linearity.

Understanding LO Drive Level in the CMD178

The CMD178 is a passive double-balanced mixer that utilizes a diode quad and baluns to achieve frequency conversion. The LO signal essentially acts as a switch, turning the diodes on and off at the LO frequency. The power of this LO signal, or the LO drive level, significantly impacts the mixer's performance characteristics.

An insufficient LO drive level will result in a poor switching action of the diodes, leading to higher conversion loss and a degraded noise figure. Conversely, an excessively high LO drive level can overdrive the diodes, potentially leading to increased intermodulation products and, in extreme cases, damage to the device.

Quantitative Data Summary

The following table summarizes the key LO drive level specifications for the CMD178, as derived from the official datasheet. These values provide a starting point for device operation and characterization.

| Parameter | Value | Units | Notes |

| Minimum LO Drive Level | +9 | dBm | The lowest recommended drive level for functional operation.[1][2][3][4] |

| Typical LO Drive Level | +13 | dBm | The drive level at which typical performance characteristics are specified.[2][4] |

| Absolute Maximum LO Drive Level | +22 | dBm | Exceeding this level may cause permanent damage to the device.[2][4] |

Experimental Protocol: Determining Optimal LO Drive Level

While the datasheet provides a typical LO drive level, the optimal level for a specific application may vary depending on the desired performance trade-offs. For instance, prioritizing the lowest possible conversion loss might require a slightly different LO drive level than an application where minimizing third-order intermodulation products (IP3) is the primary concern.

This protocol outlines a systematic approach to characterizing the CMD178's performance across a range of LO drive levels to determine the optimal operating point for your specific needs.

3.1. Objective:

To measure the Conversion Loss, Noise Figure, and Third-Order Intercept Point (IP3) of the CMD178 mixer as a function of the LO drive level.

3.2. Materials:

-

CMD178 Evaluation Board or a custom test fixture

-

Vector Network Analyzer (VNA) with frequency offset mode (for conversion loss)

-

Noise Figure Analyzer (NFA) with a calibrated noise source

-

Two synthesized signal generators (for RF and LO signals in two-tone IP3 test)

-

Spectrum Analyzer

-

DC Power Supply (if any active biasing is required for peripherals)

-

Low-loss RF cables and connectors

-

Attenuators (as needed)

3.3. Experimental Workflow Diagram:

Caption: Experimental workflow for characterizing CMD178 performance versus LO drive level.

3.4. Step-by-Step Procedure:

-

Setup and Calibration:

-

Connect the equipment as shown in the experimental workflow diagram.

-

Perform a thorough calibration of the VNA, NFA, and Spectrum Analyzer according to the manufacturer's instructions. This is crucial for accurate measurements.

-

-

Conversion Loss Measurement:

-

Set the RF signal generator to the desired input frequency (e.g., 15 GHz) and a power level well below the 1 dB compression point (e.g., -20 dBm).

-

Set the LO signal generator to the desired LO frequency (e.g., 14.9 GHz for a 100 MHz IF).

-

Beginning with an LO drive level of +9 dBm, sweep the LO power upwards in 1 dB increments up to a safe maximum (e.g., +18 dBm).

-

At each LO power step, measure the power of the Intermediate Frequency (IF) output signal using the VNA in frequency offset mode or a spectrum analyzer.

-

Calculate the conversion loss as: Conversion Loss (dB) = P_RF_in (dBm) - P_IF_out (dBm).

-

Record the conversion loss for each LO drive level.

-

-

Noise Figure Measurement:

-

Replace the RF signal generator with the calibrated noise source.

-

Connect the IF output of the CMD178 to the input of the Noise Figure Analyzer.

-

Set the LO signal generator to the desired frequency.

-

Following the same LO power sweep as in the conversion loss measurement, record the noise figure at each LO drive level.

-

-

Input Third-Order Intercept Point (IP3) Measurement:

-

For the RF input, use two signal generators combined with a power combiner to create a two-tone signal. The frequencies should be closely spaced (e.g., f1 = 15.000 GHz and f2 = 15.001 GHz). Set the power of each tone to be equal and at a level low enough to avoid compression (e.g., -20 dBm).

-

Connect the IF output of the CMD178 to the Spectrum Analyzer.

-

Set the LO signal generator to the desired frequency (e.g., 14.9 GHz).

-

For each LO drive level, measure the power of the fundamental IF tones and the third-order intermodulation products (IMD3) at the IF output.

-

Calculate the input IP3 using the formula: IIP3 (dBm) = P_in (dBm) + (P_fund (dBm) - P_IMD3 (dBm)) / 2, where P_in is the power of one of the input tones, P_fund is the power of the fundamental output tone, and P_IMD3 is the power of the third-order intermodulation product.

-

Record the IIP3 for each LO drive level.

-

3.5. Data Analysis and Interpretation:

-

Plot the measured Conversion Loss, Noise Figure, and IIP3 as a function of the LO drive level.

-

Analyze the plots to identify the optimal LO drive level for your application's specific requirements.

-